2,5-dibromo-1-methyl-3-nitrobenzene
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Overview
Description
2,5-Dibromo-1-methyl-3-nitrobenzene is an organic compound with the molecular formula C7H5Br2NO2. It is a derivative of benzene, where two bromine atoms, one methyl group, and one nitro group are substituted at the 2, 5, 1, and 3 positions, respectively. This compound is known for its applications in various fields, including organic synthesis and scientific research.
Scientific Research Applications
2,5-Dibromo-1-methyl-3-nitrobenzene is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to its inhibitory and toxicity activities against certain microorganisms.
Material Science: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
Target of Action
Based on the structure of the compound, it can be inferred that it might interact with proteins or enzymes that have affinity for aromatic compounds .
Mode of Action
It can be speculated that the compound might interact with its targets through electrophilic aromatic substitution, given its aromatic nature and the presence of nitro and bromo substituents .
Biochemical Pathways
It is known that nitroaromatic compounds can be metabolized by bacteria through a series of reduction and oxidation reactions . These reactions can lead to the formation of amines, which can further participate in various biochemical pathways.
Result of Action
Nitroaromatic compounds are generally known to cause oxidative stress and dna damage, which can lead to various cellular responses .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-1-methyl-3-nitrobenzene typically involves a multi-step process:
Nitration: The starting material, 1-methylbenzene (toluene), undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 3-nitro-1-methylbenzene.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-1-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions where electrophiles replace one of the substituents on the benzene ring.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as tin and hydrochloric acid.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst.
Reduction: Tin (Sn) and hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4).
Major Products Formed
Reduction: 2,5-dibromo-1-methyl-3-aminobenzene.
Oxidation: 2,5-dibromo-3-nitrobenzoic acid.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-1-methylbenzene: Lacks the nitro group, making it less reactive in certain reactions.
2,5-Dibromo-3-nitrobenzene: Lacks the methyl group, affecting its physical and chemical properties.
1,3-Dibromo-2-methyl-5-nitrobenzene: Has a different substitution pattern, leading to different reactivity and applications.
Uniqueness
2,5-Dibromo-1-methyl-3-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the benzene ring allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
2,5-dibromo-1-methyl-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAFPSSLVAEYCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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